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Compound of Interest

Compound Name: 4-Bromo-2-chlorophenol-13C6

Cat. No.: B15557072 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-chlorophenol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data

interpretation required for the structural elucidation of 4-Bromo-2-chlorophenol and its stable

isotope-labeled (SIL) variant, 4-Bromo-2-chlorophenol-¹³C₆. The inclusion of the ¹³C₆-labeled

analogue is particularly relevant for its application as an internal standard in quantitative mass

spectrometry-based assays, such as in metabolic studies or environmental analysis.

Compound Overview
4-Bromo-2-chlorophenol is a halogenated phenol.[1][2] Its ¹³C₆ isotopologue, where all six

carbon atoms of the benzene ring are replaced with the ¹³C isotope, is chemically identical but

physically distinguishable by its mass.[3] This mass shift is the basis of its utility in isotope

dilution mass spectrometry.
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Property Value Reference

Molecular Formula
C₆H₄BrClO (Unlabeled) /

¹³C₆H₄BrClO (Labeled)
[1][4]

Molecular Weight
207.45 g/mol (Unlabeled) /

213.45 g/mol (Labeled)
[1][4]

Monoisotopic Mass
205.91341 Da (Unlabeled) /

211.93356 Da (Labeled)
[1]

Appearance Colorless crystals or fibers

Melting Point 47-49 °C

Boiling Point 232-235 °C

IUPAC Name 4-bromo-2-chlorophenol [1]

CAS Number 3964-56-5 [1][4]

Analytical Workflow for Structure Elucidation
The structural confirmation of 4-Bromo-2-chlorophenol-¹³C₆ involves a multi-technique

approach. The general workflow integrates mass spectrometry (MS) to confirm the molecular

weight and isotopic incorporation, nuclear magnetic resonance (NMR) spectroscopy to define

the molecular skeleton and substituent positions, and infrared (IR) spectroscopy to identify

functional groups.
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Structure Elucidation Workflow

Sample Preparation
(4-Bromo-2-chlorophenol-¹³C₆)

Mass Spectrometry (GC-MS)
Determine Molecular Weight & Isotopic Purity

NMR Spectroscopy (¹H, ¹³C)
Confirm Connectivity & Atom Positions

Infrared Spectroscopy (FTIR)
Identify Functional Groups

Integrated Data Analysis

Structure Confirmed

Click to download full resolution via product page

Caption: A logical workflow for the structural elucidation of 4-Bromo-2-chlorophenol-¹³C₆.

Molecular Structure and Atom Numbering
The unambiguous assignment of spectroscopic signals requires a standardized numbering

scheme for the atoms in the molecule.

Caption: Molecular structure of 4-Bromo-2-chlorophenol with IUPAC numbering.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and the successful

incorporation of the six ¹³C atoms. The presence of bromine and chlorine, both with significant

natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the

molecular ion (M⁺).

Expected Mass Spectrometry Data
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Compound Ion
Expected m/z (Most
Abundant)

Key Isotopic Peaks
(m/z)

Unlabeled [M]⁺ 206 206, 208, 210

¹³C₆-Labeled [M]⁺ 212 212, 214, 216

Note: The m/z values correspond to the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). The

isotopic peaks reflect combinations of ⁸¹Br and ³⁷Cl.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent

such as dichloromethane or ethyl acetate.

Instrument Setup:

GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film

thickness DB-5ms or equivalent).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection: Inject 1 µL of the sample in splitless mode. Set injector temperature to 250°C.

Oven Program: Hold at 70°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for

5 minutes.

MS Setup:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230°C.
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Transfer Line Temperature: 280°C.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of

the corresponding peak. Verify the molecular ion cluster and fragmentation pattern against a

spectral library or theoretical prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the carbon skeleton and the position

of substituents.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number and environment of the protons on the aromatic

ring. For the ¹³C₆-labeled compound, the proton signals will exhibit additional coupling to the

¹³C atoms they are attached to, as well as two- and three-bond couplings to other ¹³C atoms,

which can lead to more complex multiplets compared to the unlabeled analogue.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 ~7.4 d J(H6-H5) ≈ 2.5

H-5 ~7.2 dd
J(H5-H3) ≈ 8.5, J(H5-

H6) ≈ 2.5

H-3 ~6.9 d J(H3-H5) ≈ 8.5

OH ~5.5 s (broad) -

¹³C NMR Spectroscopy
For the ¹³C₆-labeled compound, every carbon atom is NMR-active. A standard broadband

proton-decoupled ¹³C NMR spectrum will show six distinct signals, whose chemical shifts are

indicative of their electronic environment. The ¹³C-¹³C coupling will be present but is often

complex and may not be resolved into simple multiplets without specialized experiments.
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Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 ~150

C-2 ~120

C-3 ~118

C-4 ~115

C-5 ~132

C-6 ~129

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Experiment: Standard proton experiment (zg30 pulse program or equivalent).

Parameters: Acquisition time ~3-4 s, relaxation delay ~2 s, 16-32 scans.

Referencing: Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26

ppm).

¹³C NMR Acquisition:

Spectrometer: 100 MHz (corresponding to 400 MHz ¹H).

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

Parameters: Acquisition time ~1-2 s, relaxation delay ~2-5 s, 512-2048 scans (or more, as

¹³C has lower natural sensitivity, though this is mitigated by 100% enrichment).
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Referencing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The substitution of

¹²C with the heavier ¹³C isotope will cause a slight shift (~4%) to lower wavenumbers for

vibrations involving carbon atoms (e.g., C-O stretch, aromatic C=C stretches).

Characteristic IR Absorption Bands

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹) (Unlabeled)

Expected Shift for
¹³C₆

O-H Stretching 3200-3600 (broad) None

C-H (aromatic) Stretching 3000-3100 Minor

C=C (aromatic) Stretching 1450-1600 Shift to lower cm⁻¹

C-O Stretching ~1230 Shift to lower cm⁻¹

C-Br Stretching 500-600 Shift to lower cm⁻¹

C-Cl Stretching 700-800 Shift to lower cm⁻¹

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

Instrument Setup: Perform a background scan to account for atmospheric H₂O and CO₂.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal

(e.g., diamond or germanium).

Measurement: Apply pressure using the anvil to ensure good contact between the sample

and the crystal.

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400

cm⁻¹.
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Data Processing: Perform an ATR correction if necessary and analyze the peak positions

and intensities.

By integrating the data from these orthogonal analytical techniques, the chemical structure,

isotopic enrichment, and purity of 4-Bromo-2-chlorophenol-¹³C₆ can be unequivocally

confirmed, ensuring its suitability for high-sensitivity applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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